molecular formula C11H9BrF2N2 B1406269 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile CAS No. 1774896-26-2

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Cat. No. B1406269
M. Wt: 287.1 g/mol
InChI Key: UDUJRQKMTRTCJF-UHFFFAOYSA-N
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Description

“4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile” is a complex organic compound. It contains a bromine atom attached to a benzene ring, a nitrile group (-CN), and a 3,3-difluoropyrrolidine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolidine ring, followed by the introduction of the fluorine atoms, the bromine atom, and finally the nitrile group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure with alternating double bonds. The bromine atom would be attached to one of the carbon atoms of the benzene ring, and the nitrile group to another. The 3,3-difluoropyrrolidine ring would be a five-membered ring with two fluorine atoms attached to the same carbon atom.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, the nitrile group, and the fluorine atoms. The bromine atom is a good leaving group, which means it could be replaced by other groups in a substitution reaction. The nitrile group could undergo addition reactions or be reduced to a primary amine. The fluorine atoms are usually quite inert, but under certain conditions, they could also be replaced by other groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the nitrile group could increase its density and boiling point compared to simpler hydrocarbons. The fluorine atoms could also affect its polarity and hence its solubility in different solvents.


Safety And Hazards

As with any chemical compound, handling “4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile” would require appropriate safety measures. The specific hazards would depend on its reactivity and toxicity, which are not known without specific experimental data.


Future Directions

The study of “4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile” could be interesting for researchers in organic chemistry, particularly those interested in the synthesis and reactivity of complex organic compounds. Potential applications could be explored based on its reactivity and other properties.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific experimental data and literature would be required.


properties

IUPAC Name

4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N2/c12-9-2-1-8(6-15)10(5-9)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUJRQKMTRTCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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